molecular formula C13H9FOS B8457310 2-(4-Fluorophenylthio)benzaldehyde

2-(4-Fluorophenylthio)benzaldehyde

Cat. No.: B8457310
M. Wt: 232.27 g/mol
InChI Key: BIHUZDQZJYDCKQ-UHFFFAOYSA-N
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Description

2-(4-Fluorophenylthio)benzaldehyde is a benzaldehyde derivative featuring a 4-fluorophenylthio (-S-C₆H₄-F) substituent at the 2-position of the benzaldehyde core.

Its structural features make it a candidate for pharmaceutical and materials science research, particularly in the development of antimicrobial agents, as seen in related pyrazole and isoxazole derivatives .

Properties

Molecular Formula

C13H9FOS

Molecular Weight

232.27 g/mol

IUPAC Name

2-(4-fluorophenyl)sulfanylbenzaldehyde

InChI

InChI=1S/C13H9FOS/c14-11-5-7-12(8-6-11)16-13-4-2-1-3-10(13)9-15/h1-9H

InChI Key

BIHUZDQZJYDCKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=O)SC2=CC=C(C=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features
2-(4-Fluorophenylthio)benzaldehyde 4-Fluorophenylthio C₁₃H₉FOS ~232.27 Electronegative fluorine enhances stability; thioether linkage enables metal coordination .
2-(4-Chlorophenylthio)benzaldehyde 4-Chlorophenylthio C₁₃H₉ClOS 248.72 Chlorine substituent increases molecular weight and lipophilicity compared to fluorine .
2-(Diphenylphosphino)benzaldehyde Diphenylphosphino C₁₉H₁₅OP 290.29 Phosphine group enhances metal-binding capacity; widely used in catalytic and anticancer applications .
4-(4-Phenylphenyl)benzaldehyde 4-Phenylphenyl C₁₉H₁₄O 258.31 Extended aromatic system increases rigidity and thermal stability .

Key Observations :

  • Electron-withdrawing vs. donating groups : Fluorine (electron-withdrawing) in this compound may reduce aldehyde reactivity compared to electron-donating substituents like methyl or methoxy groups.
  • Sulfur vs. phosphorus: The thioether group in the target compound offers moderate metal coordination ability, whereas diphenylphosphino derivatives exhibit stronger coordination, making them preferred in catalysis .

Key Observations :

  • The 4-fluorophenylthio group in benzaldehyde derivatives contributes to moderate antimicrobial activity, likely due to enhanced membrane permeability from the fluorine atom .
  • In contrast, phosphino-benzaldehyde metal complexes exhibit broader biological activity, including anticancer effects, owing to stronger metal-ligand interactions .

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